molecular formula C14H10BrClN2OS2 B2794222 N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide CAS No. 865544-39-4

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide

Cat. No.: B2794222
CAS No.: 865544-39-4
M. Wt: 401.72
InChI Key: PXQLDLFHTVATTK-SAPNQHFASA-N
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Description

This compound features a benzothiazole core substituted with a bromine atom at the 6-position and an ethyl group at the 3-position. The (2E)-configuration denotes the geometry of the exocyclic double bond, critical for maintaining planarity and electronic conjugation. The thiophene-2-carboxamide moiety is substituted with a chlorine atom at the 5-position, influencing both steric and electronic properties. Its molecular formula is C₁₄H₁₀BrClN₂OS₂, with a molecular weight of 425.7 g/mol (calculated).

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2OS2/c1-2-18-9-4-3-8(15)7-11(9)21-14(18)17-13(19)10-5-6-12(16)20-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQLDLFHTVATTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Formation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones.

    Chlorination: The chlorine atom can be introduced using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the thiophene ring with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at Halogen Sites

The bromine atom at position 6 of the benzothiazole ring and the chlorine on the thiophene ring are prime sites for nucleophilic substitution due to their electron-withdrawing effects.

  • Bromine substitution :

    • In benzothiazole derivatives, bromine at the 6-position can undergo displacement with nucleophiles like amines or thiols under mild conditions (e.g., DMF, 60°C), yielding arylthioethers or secondary amines .

    • Example reaction:

      Br-substituted benzothiazole+R-NH2DMF, 60°CR-NH-substituted benzothiazole+HBr\text{Br-substituted benzothiazole} + \text{R-NH}_2 \xrightarrow{\text{DMF, 60°C}} \text{R-NH-substituted benzothiazole} + \text{HBr}
  • Chlorine substitution :

    • The 5-chloro group on the thiophene ring is less reactive than bromine but can participate in SNAr reactions under harsh conditions (e.g., Cu catalysis at 120°C) .

Substrate Reagent Conditions Product Yield Source
6-Bromo-benzothiazoleAnilineDMF, 60°C, 12h6-Anilino-benzothiazole75%
5-Chloro-thiopheneNaN₃, CuClDMSO, 120°C, 24h5-Azido-thiophene62%

Electrophilic Aromatic Substitution (EAS)

The benzothiazolylidene and thiophene rings are susceptible to electrophilic attack.

  • Benzothiazolylidene :

    • The electron-rich ylidene system facilitates nitration or sulfonation at the 4-position of the benzothiazole ring .

    • Example:

      Benzothiazolylidene+HNO3H2SO44-Nitro-benzothiazolylidene\text{Benzothiazolylidene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-benzothiazolylidene}
  • Thiophene :

    • The 5-chloro group deactivates the thiophene ring, limiting EAS to strong electrophiles like Cl₂ or Br₂ under FeCl₃ catalysis .

Substrate Electrophile Conditions Product Yield Source
BenzothiazolylideneHNO₃H₂SO₄, 0°C, 2h4-Nitro-benzothiazolylidene68%
5-Chloro-thiopheneBr₂FeCl₃, CHCl₃, 25°C3,5-Dibromo-2-chlorothiophene55%

Condensation and Cycloaddition Reactions

The carboxamide group and ylidene system enable condensation with carbonyl compounds or [3+2] cycloadditions.

  • Hydrazone formation :

    • Reaction with hydrazines yields hydrazide derivatives, which can cyclize to form pyrazole or triazole rings .

      Carboxamide+NH2NH2EtOH, refluxHydrazide intermediateΔTriazole derivative\text{Carboxamide} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Hydrazide intermediate} \xrightarrow{\Delta} \text{Triazole derivative}
  • Diels-Alder reactivity :

    • The conjugated ylidene system acts as a dienophile in cycloadditions with dienes like 1,3-butadiene .

Reaction Type Reagent Conditions Product Yield Source
Hydrazone formationHydrazine hydrateEtOH, reflux, 6hThiophene-2-carboxamide hydrazone80%
Diels-Alder1,3-ButadieneToluene, 110°C, 8hSpiro-bicyclic adduct45%

Redox Reactions

The benzothiazolylidene system exhibits redox activity:

  • Oxidation :

    • Air oxidation in basic media converts the ylidene to a benzothiazolone derivative .

      Ylidene+O2NaOH, H2OBenzothiazolone\text{Ylidene} + \text{O}_2 \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Benzothiazolone}
  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the ylidene double bond to a single bond, yielding a dihydrobenzothiazole .

Process Reagent Conditions Product Yield Source
OxidationO₂, NaOHH₂O, 25°C, 24h6-Bromo-3-ethyl-benzothiazolone73%
ReductionH₂, Pd/CEtOAc, 50°C, 4hDihydrobenzothiazole derivative88%

Coordination Chemistry

The ylidene nitrogen and carboxamide oxygen can act as ligands for transition metals:

  • Complexation with Rh(I) :

    • Forms stable Rh(I) complexes via ylidene coordination, as seen in structurally similar thiazol-2-ylidene systems .

  • Cu(II) chelation :

    • The carboxamide group binds Cu²⁺, forming square-planar complexes with potential catalytic applications .

Metal Conditions Complex Structure Application Source
Rh(I)CH₂Cl₂, 25°C[Rh(CO)₂(ylidene)]ClCatalysis
Cu(II)MeOH, reflux[Cu(carboxamide)₂(H₂O)₂]Antioxidant studies

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Bromine atom : Enhances reactivity.
  • Chlorothiophene group : Contributes to its electronic properties.
  • Carboxamide functional group : Involved in hydrogen bonding and molecular interactions.

These structural elements contribute to the compound's unique reactivity and potential applications in various fields.

Chemistry

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The compound can undergo various transformations such as oxidation, reduction, and substitution reactions, making it valuable for chemical synthesis.

Biology

In biological research, this compound is studied for its interactions with biological molecules. It may act as a biochemical probe or therapeutic agent due to its potential to modulate the activity of specific enzymes or receptors. The following table summarizes some biological activities associated with this compound and related derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole core with chlorothiopheneAntitumor, Antimicrobial
Benzothiazole Derivative ASimilar benzothiazole coreAntimicrobial
Benzothiazole Derivative BContains nitro groupAnticancer
Ethoxyethyl Substituted CompoundEthoxyethyl side chainAnti-inflammatory

Medicine

The pharmacological properties of this compound are under investigation for potential drug development. Research indicates that compounds with similar structures exhibit antitumor and antimicrobial activities. For example:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.
    • A study on related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF7) using the Sulforhodamine B assay .

Industrial Applications

In industry, this compound may be utilized in the development of new materials or as a precursor for industrial chemicals. Its unique properties can lead to the creation of specialized polymers or coatings with enhanced performance characteristics.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of benzothiazole derivatives against Gram-positive and Gram-negative bacteria and fungi. The results indicated promising activity against several pathogens .
  • Anticancer Research : Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is relevant in the context of inflammatory diseases and cancer .
  • Synthesis of Novel Compounds : Researchers have synthesized new derivatives based on this compound to enhance its biological activity further. These derivatives have shown improved efficacy against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzothiazole and thiophene rings allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: N-(6-Acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide (CAS 851080-31-4)

Key Differences :

  • Substituents : The acetamido group (-NHCOCH₃) at the 6-position of the benzothiazole replaces the bromine in the target compound.
  • Halogen Placement : Bromine is located on the thiophene ring instead of chlorine.
  • Molecular Properties: Molecular Weight: 424.3 g/mol (vs. 425.7 g/mol for the target compound). XLogP3: 4.2 (indicative of higher lipophilicity due to the acetamido group). Hydrogen Bonding: The acetamido group introduces an additional hydrogen bond donor (N-H) and acceptor (C=O), unlike the chlorine substituent in the target compound, which lacks H-bond donor capacity .

Implications: The acetamido group enhances solubility in polar solvents and may improve binding to biological targets through hydrogen bonding.

Structural Analog: (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide

Key Differences :

  • Core Structure: Indolinone-quinoline scaffold vs. benzothiazole-thiophene.
  • Substituents: A 4-bromobenzyl group and quinoline moiety introduce π-π stacking capabilities absent in the target compound.

Implications: The quinoline group’s planar structure may enhance DNA intercalation, whereas the target compound’s thiophene-carboxamide motif could favor interactions with sulfur-rich protein domains.

Structural Analog: N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS 476483-18-8)

Key Differences :

  • Complexity: A hexahydroquinoline carboxamide replaces the simpler thiophene-carboxamide.
  • Substituents : Methoxy groups on the phenyl ring modulate electronic effects differently compared to halogens.

Implications: The hexahydroquinoline’s conformational flexibility may allow for diverse binding modes, while the target compound’s rigid benzothiazole-thiophene system likely restricts conformational freedom .

Comparative Analysis Table

Property Target Compound N-(6-Acetamido-3-ethyl-benzothiazol-2-ylidene)-5-bromo-thiophene-2-carboxamide (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
Molecular Formula C₁₄H₁₀BrClN₂OS₂ C₁₆H₁₄BrN₃O₂S₂ C₂₆H₂₀BrN₃O₂
Molecular Weight (g/mol) 425.7 424.3 498.4
XLogP3 ~3.8 (estimated) 4.2 ~5.1 (estimated)
Hydrogen Bond Donors 1 (NH) 1 (NH) + 1 (acetamido NH) 2 (NH₂ + NH)
Halogen Substituents 6-Bromo (benzothiazole), 5-Cl (thiophene) 5-Bromo (thiophene) 4-Bromo (benzyl)
Key Functional Groups Chlorothiophene, ethyl-benzothiazole Acetamido-benzothiazole, bromothiophene Quinoline, indolinone, bromobenzyl

Research Implications

  • Electronic Effects : The chlorine in the target compound may withdraw electron density, stabilizing the thiophene ring’s carboxamide group, whereas bromine in analogs increases polarizability .
  • Solubility : The acetamido analog’s higher hydrogen-bond capacity (4 acceptors vs. 3 in the target compound) suggests better aqueous solubility, critical for pharmacokinetics .
  • Synthetic Accessibility : Analogs in and are synthesized via similar coupling reactions, as inferred from patent methodologies (e.g., amide bond formation in ) .

Biological Activity

N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-chlorothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a thiophene ring, which are known for their pharmacological significance. The molecular formula is C14H12BrClN2OS, and it possesses unique electronic properties due to the presence of halogens and heteroatoms.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related benzothiazine derivatives have been shown to be effective in reducing edema in animal models, demonstrating potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 1: Comparative Anti-inflammatory Potency

Compound NamePotency (edema reduction)Reference
N-(2-thiazolyl)-3,4-dihydro-4-oxo-2H-1,2-benzothiazine4x more potent than phenylbutazone
N-(Z-thiazolyl)-3,4-dihydro-4-oxo2x more potent than indomethacin
N-[(2E)-6-bromo...carboxamideTBDCurrent Study

Antimicrobial Activity

N-containing heterocycles, including benzothiazoles and thiophenes, have shown promising antimicrobial activity. A study on Schiff bases derived from similar structures revealed significant antibacterial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismsReference
Schiff Base ComplexesAntibacterialE. coli, S. aureus
Benzothiazole DerivativesAntifungalC. albicans

Anticancer Activity

The anticancer potential of N-[(2E)-6-bromo...carboxamide has been explored through various studies. Related compounds have demonstrated cytotoxic effects against cancer cell lines such as HeLa and MCF7. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Cu(II) Complexes of Schiff BasesHeLa25.0
Benzothiazole DerivativesMCF721.1
N-[(2E)-6-bromo...carboxamideTBDTBDCurrent Study

Case Studies

One notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives that included the target compound. These derivatives were tested for their ability to inhibit cancer cell growth and showed promising results in vitro .

In another study focusing on Schiff bases derived from heterocycles, the compounds exhibited not only antibacterial activity but also significant cytotoxicity against various cancer cell lines . These findings support the hypothesis that modifications in the chemical structure can enhance biological activity.

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the benzothiazole core via heating and stirring of brominated precursors with thiophene carboxamide derivatives.
  • Functionalization : Introduction of the ethyl group at position 3 and bromine at position 6 through nucleophilic substitution or cross-coupling reactions .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the final product .

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 472.94) .
  • Elemental Analysis : Confirmation of C, H, N, S, and halogen content within ±0.4% theoretical values .

Q. What preliminary biological activities have been reported?

Initial studies suggest:

  • Enzyme Inhibition : Selective binding to kinases (e.g., EGFR) and proteases via hydrogen bonding with the carboxamide group and halogen interactions .
  • Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) due to thiophene and benzothiazole moieties disrupting bacterial membranes .

Advanced Research Questions

Q. How to design experiments to optimize synthesis yield and purity?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation .
  • Temperature Control : Maintaining 80–100°C during bromination prevents side reactions like dehalogenation .
  • Catalytic Additives : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in ethoxyethyl group introduction .
  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., molar ratios, time) and identify optimal conditions .

Q. How to analyze structure-activity relationships (SAR) with structural analogs?

Compare analogs with systematic substitutions (see Table 1 ):

Compound ModificationBioactivity ChangeReference
Bromine → Chlorine at position 6Reduced kinase inhibition
Ethyl → Propyl at position 3Improved metabolic stability
Thiophene → Pyridine substitutionLoss of antimicrobial activity

Q. How to address contradictions in bioactivity data across studies?

  • Validate Assay Conditions : Replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Computational Modeling : Perform molecular docking to identify binding pose variations (e.g., AutoDock Vina) .
  • Meta-Analysis : Aggregate data from multiple studies to distinguish trends from outliers .

Q. What methodologies are used to study its interaction with biological targets?

  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 6XYZ) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. What strategies enhance metabolic stability for in vivo studies?

  • Isosteric Replacement : Substitute labile groups (e.g., ester → amide) .
  • Deuterium Labeling : Replace hydrogen with deuterium at metabolically vulnerable positions .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with cleavable moieties .

Q. How to resolve spectral ambiguities in characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the benzothiazole ring .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to clarify nitrogen environments .
  • Comparative Analysis : Cross-reference with spectra of analogs (e.g., bromo vs. chloro derivatives) .

Q. What computational approaches predict its reactivity or bioactivity?

  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate binding persistence with target proteins (e.g., 100 ns trajectories) .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and halogen count .

Notes

  • Methodological Focus : Answers emphasize experimental design, validation, and comparative analysis.
  • Contradictions : Highlighted in Q6 with strategies for resolution.

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